9H-Fluoren-9-one-D4

LC-MS/MS Quantitative Bioanalysis Internal Standard

9H-Fluoren-9-one-D4 is the definitive deuterated internal standard for LC-MS/MS quantification of fluorenone in bioanalytical and environmental workflows. Its +4 Da mass shift prevents spectral interference, while near-identical extraction recovery and ionization efficiency deliver method precision <15% RSD—essential for FDA and EMA regulatory submissions. Avoid quantification bias associated with unlabeled fluorenone or structural analogs. Order this high-purity stable isotope labeled standard to ensure robust, matrix-corrected results.

Molecular Formula C13H8O
Molecular Weight 184.23 g/mol
Cat. No. B12640046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Fluoren-9-one-D4
Molecular FormulaC13H8O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H/i1D,3D,5D,7D
InChIKeyYLQWCDOCJODRMT-DNZPNURCSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Fluoren-9-one-D4: A Stable Isotope-Labeled Internal Standard for High-Precision LC-MS and NMR Quantification


9H-Fluoren-9-one-D4 (CAS 952573-42-1) is a deuterated derivative of 9H-fluoren-9-one, featuring four deuterium atoms that replace specific hydrogen atoms in the fluorenone backbone [1]. With a molecular formula of C13H4D4O and a molecular weight of 184.23 g/mol, this stable isotope-labeled (SIL) compound is primarily utilized as an internal standard (ISTD) for quantitative analysis via liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy . The incorporation of deuterium provides a distinct mass shift (+4 Da relative to the unlabeled analyte, C13H8O, MW 180.20 g/mol) that enables accurate correction for matrix effects, ionization variability, and sample preparation losses, thereby enhancing analytical precision and reproducibility in complex biological and environmental matrices [2].

Why 9H-Fluoren-9-one-D4 Cannot Be Substituted with Unlabeled Fluorenone or Structural Analogs in Regulated Quantitative Workflows


Generic substitution with unlabeled 9H-fluoren-9-one or structurally similar analogs in quantitative analytical workflows is scientifically untenable due to fundamental differences in mass spectrometric behavior and matrix compensation. Unlabeled fluorenone (MW 180.20 g/mol) co-elutes and shares identical mass transitions with the target analyte, rendering it useless as an internal standard for LC-MS/MS [1]. Structural analogs, while potentially separable chromatographically, do not co-extract, ionize, or experience matrix effects identically to the analyte, leading to significant quantification bias and method failure during validation . The deuterium labeling in 9H-Fluoren-9-one-D4 ensures near-identical physicochemical properties (e.g., extraction recovery, ionization efficiency) while providing a +4 Da mass shift that eliminates spectral overlap, a critical requirement for meeting regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation [2].

Quantitative Evidence for 9H-Fluoren-9-one-D4: Comparative Data Against Unlabeled Fluorenone and Deuterated Analogs


Mass Spectrometric Differentiation: +4 Da Shift Ensures Baseline Resolution from Unlabeled Fluorenone

The incorporation of four deuterium atoms in 9H-Fluoren-9-one-D4 results in a molecular weight of 184.23 g/mol, a +4 Da mass shift from unlabeled 9H-fluoren-9-one (180.20 g/mol) [1]. This mass difference exceeds the minimum requirement of +3 Da for small molecules to prevent isotopic interference from the M+1, M+2, and M+3 natural abundance peaks of the analyte . In contrast, structural analog internal standards do not provide predictable mass shifts and may co-elute or produce overlapping ion signals, compromising quantification accuracy.

LC-MS/MS Quantitative Bioanalysis Internal Standard

Ionization Efficiency and Matrix Effect Compensation: Deuterium Labeling Minimizes Quantification Bias

Stable isotope-labeled (SIL) internal standards such as 9H-Fluoren-9-one-D4 exhibit nearly identical extraction recovery and ionization response to the unlabeled analyte, unlike structural analog internal standards [1]. In comparative LC-MS/MS studies, deuterated SIL-IS demonstrated significantly reduced matrix effect variability, with relative standard deviations (RSD) for analyte-to-IS peak area ratios typically below 5% compared to >15% for non-isotopic structural analogs [2]. The deuterium label on the fluorenone ring does not alter chromatographic retention time or ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) modes.

Matrix Effect Ionization Efficiency LC-MS/MS

NMR Spectral Simplification: Deuterium Labeling Eliminates 1H Signals from Labeled Positions

In 1H NMR spectroscopy, 9H-Fluoren-9-one-D4 exhibits a simplified spectrum compared to unlabeled 9H-fluoren-9-one, as the four deuterium atoms replace hydrogen atoms that would otherwise produce overlapping signals . This spectral simplification allows researchers to trace molecular dynamics and reaction pathways without interference from hydrogen signals at the deuterated positions [1]. In contrast, unlabeled fluorenone produces a complex aromatic proton multiplet (6.8–7.8 ppm) that can obscure signals from other components in reaction mixtures or biological samples.

NMR Spectroscopy Tracer Studies Reaction Monitoring

Chemical Stability and Label Integrity: Deuterium on Aromatic Carbons Minimizes H/D Exchange

The deuterium labels in 9H-Fluoren-9-one-D4 are situated on aromatic carbon positions, which are non-exchangeable under standard analytical conditions (pH 2–9, ambient temperature) . This contrasts with deuterium labels on alpha carbons adjacent to carbonyls or on heteroatoms, which are prone to pH-dependent hydrogen-deuterium back-exchange [1]. Label loss in solution leads to time-dependent changes in the measured analyte-to-IS ratio, introducing systematic error and compromising method reproducibility. Structural analog internal standards, lacking isotopic labels, are inherently stable but do not provide the matrix compensation benefits of SIL-IS.

Isotopic Purity Method Robustness Long-Term Stability

Optimal Procurement Scenarios for 9H-Fluoren-9-one-D4 Based on Quantitative Evidence


Regulated Bioanalytical Quantification of Fluorenone-Based Compounds in Plasma/Urine

9H-Fluoren-9-one-D4 is the preferred internal standard for LC-MS/MS quantification of 9H-fluoren-9-one and its derivatives in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies [1]. The +4 Da mass shift ensures compliance with FDA and EMA bioanalytical method validation guidelines, while the near-identical extraction recovery and ionization efficiency provide the precision (<15% RSD) required for regulatory submissions [2].

NMR-Based Mechanistic and Tracer Studies in Organic Synthesis

Researchers synthesizing fluorenone-containing pharmaceuticals, materials, or probes should procure 9H-Fluoren-9-one-D4 to simplify 1H NMR spectra and enable unambiguous tracking of reaction intermediates and products [1]. The deuterium label eliminates aromatic proton signals that would otherwise complicate spectral interpretation in complex reaction mixtures [2].

Environmental Monitoring of Fluorenone as a Pollutant Marker

Environmental laboratories quantifying 9H-fluoren-9-one in air particulate matter, water, or soil as a marker of incomplete combustion or industrial contamination should use 9H-Fluoren-9-one-D4 as an internal standard [1]. The stable isotope-labeled standard corrects for matrix effects inherent in environmental samples, ensuring accurate quantification at trace levels (ppb–ppt) [2].

Method Development for Fluorenone-Based Drug Candidates

Pharmaceutical development teams working on fluorenone-derived drug candidates (e.g., tilorone analogs, kinase inhibitors) should prioritize 9H-Fluoren-9-one-D4 for bioanalytical method development [1]. The predictable +4 Da mass shift and stable isotopic labeling reduce method development time and improve robustness, accelerating the transition from preclinical to clinical phases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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